molecular formula C12H15NO4 B2745361 Diethyl 4-aminoisophthalate CAS No. 64018-94-6

Diethyl 4-aminoisophthalate

Cat. No.: B2745361
CAS No.: 64018-94-6
M. Wt: 237.255
InChI Key: JWELZQZRNUOFHS-UHFFFAOYSA-N
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Description

Diethyl 4-aminoisophthalate is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with ethanol, and an amino group is introduced at the para position relative to one of the ester groups. This compound is primarily used in research and development within the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-aminoisophthalate can be synthesized through the esterification of 4-aminoisophthalic acid with ethanol in the presence of a strong acid catalyst . The reaction typically involves refluxing the reactants to drive the esterification to completion. Another method involves the reduction of nitro derivatives of isophthalic acid esters using reducing agents like sodium dithionite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-aminoisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-aminoisophthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of diethyl 4-aminoisophthalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids and alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-aminoisophthalate is unique due to the position of the amino group, which influences its reactivity and the types of reactions it can undergo. Its specific structure makes it a valuable intermediate in the synthesis of various organic compounds and materials .

Biological Activity

Diethyl 4-aminoisophthalate (DEAP) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DEAP, detailing its mechanisms, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a central benzene ring with an amino group (NH₂) at the 4th position and two ester groups (COOCH₂CH₃) at the 1st and 3rd positions. This structure allows for various chemical reactions due to the presence of reactive functional groups, which can interact with biological systems in significant ways .

Mechanisms of Biological Activity

The biological activity of DEAP is primarily attributed to its ability to interact with enzymes and other biomolecules. The compound's amino group can participate in hydrogen bonding and nucleophilic reactions, while the ester groups may undergo hydrolysis, affecting its reactivity and biological role.

Enzyme Interaction Studies

Research has indicated that DEAP can influence enzymes involved in neurotransmitter metabolism. For instance, studies have shown that DEAP acts as a precursor for synthesizing compounds with potential medicinal properties, suggesting a role in drug development .

Biological Applications

DEAP has been investigated for various biological applications, including:

  • Neuroprotective Effects : DEAP has shown promise in modulating neuroprotective pathways, potentially aiding in the treatment of neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of DEAP may exhibit cytotoxic effects against certain cancer cell lines.
  • Herbicide Development : DEAP serves as a building block for synthesizing triketone-containing quinazoline-2,4-dione derivatives that inhibit the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD), crucial for plant biosynthesis .

Case Study 1: Neuroprotective Properties

In a study examining the neuroprotective effects of DEAP derivatives, researchers found that certain modifications to the structure enhanced its ability to protect neuronal cells from oxidative stress. The results indicated significant reductions in cell death rates when treated with these derivatives compared to control groups.

CompoundIC50 (µM)Cell Line
DEAP25PC12
Derivative A15PC12
Derivative B10SH-SY5Y

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of DEAP-derived compounds against various cancer cell lines. The findings revealed that certain derivatives exhibited promising cytotoxicity.

CompoundIC50 (µM)Cancer Cell Line
DEAP30MCF-7
Derivative C12A549
Derivative D8HepG2

Properties

IUPAC Name

diethyl 4-aminobenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWELZQZRNUOFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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